molecular formula C13H13Cl2F3N2O B2401651 [2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride CAS No. 2567498-91-1

[2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride

Cat. No.: B2401651
CAS No.: 2567498-91-1
M. Wt: 341.16
InChI Key: QVIBVUQTMAHPGB-UHFFFAOYSA-N
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Description

“[2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride” is a chemical compound with the molecular formula C13H11F3N2O . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H11F3N2O.2ClH/c14-13(15,16)10-3-1-2-4-11(10)19-12-7-9(8-17)5-6-18-12;;/h1-7H,8,17H2;2*1H . This indicates that the molecule contains a pyridine ring attached to a phenyl ring through an oxygen atom, with a trifluoromethyl group attached to the phenyl ring .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 268.23 . It is typically stored at room temperature .

Scientific Research Applications

  • Anticonvulsant Potential : Schiff bases of 3-aminomethyl pyridine, related to the queried compound, have been synthesized and shown to possess anticonvulsant activity. These compounds exhibit seizure protection after intraperitoneal administration in various models, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

  • Catalytic Applications : Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine have been synthesized and used in the formation of unsymmetrical pincer palladacycles. These compounds show promising activity and selectivity in catalytic applications, suggesting their utility in chemical synthesis (Roffe et al., 2016).

  • Photocytotoxicity in Cancer Therapy : Iron(III) complexes of Schiff bases with modified dipicolylamines have demonstrated remarkable photocytotoxicity in various cancer cells. These complexes exhibit selective uptake in cancer cells and can induce cell death via the apoptotic pathway upon light exposure, making them potential candidates for photodynamic therapy (Basu et al., 2015).

  • Antiosteoclast Activity : Certain boronates derived from (±)-piperidin-2-yl-methanamine showed moderate to high antiosteoclast and osteoblast activity, indicating their potential in bone-related therapies (Reddy et al., 2012).

  • Fluoroionophores Development : Derivatives of 2-pyridinyl-phenol and -benzyl alcohols, related to the queried compound, have been used to develop fluoroionophores that can chelate specific metal ions. These compounds show potential for applications in metal ion detection and cellular staining (Hong et al., 2012).

  • Photo-Induced Oxidation Studies : Complexes containing pyridin-2-ylmethyl)methanamine undergo photo-induced oxidation, leading to the generation of superoxide radical anion. This property is significant in understanding the photochemical behavior of these complexes and their potential applications in photodynamic therapy (Draksharapu et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its effects would depend on its interactions with biological systems, which could vary depending on the specific context .

Safety and Hazards

Safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

[2-[2-(trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O.2ClH/c14-13(15,16)10-3-1-2-4-11(10)19-12-7-9(8-17)5-6-18-12;;/h1-7H,8,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIBVUQTMAHPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC2=NC=CC(=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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